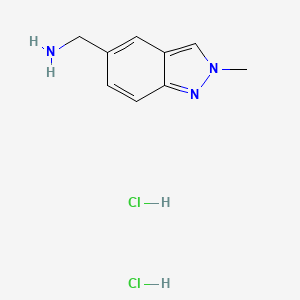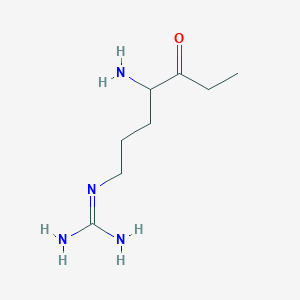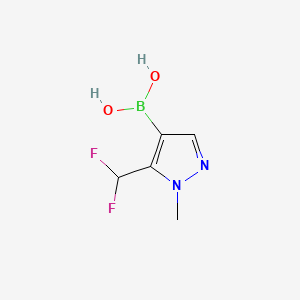
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of both difluoromethyl and boronic acid groups makes it a valuable compound for various chemical transformations, particularly in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the difluoromethyl group can lead to the formation of difluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- (4-Fluorophenyl)boronic acid
- (4-Methylphenyl)boronic acid
Uniqueness
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the difluoromethyl and boronic acid groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Compared to other boronic acids, it offers enhanced chemical properties and versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H7BF2N2O2 |
|---|---|
Molekulargewicht |
175.93 g/mol |
IUPAC-Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H7BF2N2O2/c1-10-4(5(7)8)3(2-9-10)6(11)12/h2,5,11-12H,1H3 |
InChI-Schlüssel |
OBOQWVGNAMHGNT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N(N=C1)C)C(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



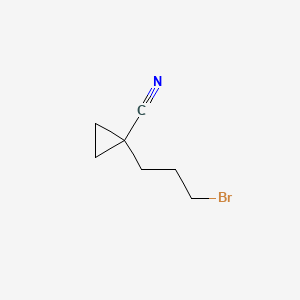
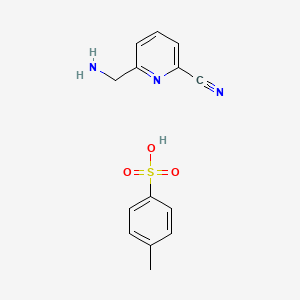


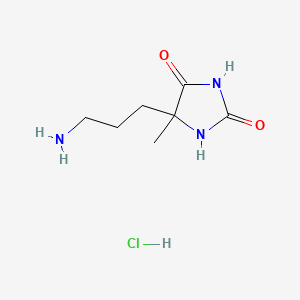
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
